molecular formula C15H20FNO2 B5664439 ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate CAS No. 5301-50-8

ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate

Cat. No.: B5664439
CAS No.: 5301-50-8
M. Wt: 265.32 g/mol
InChI Key: PLANBLODNBIJCJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an ethyl ester group at the 4-position and a 3-fluorobenzyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate typically involves the reaction of 3-fluorobenzyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in THF or DMF.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine or benzyl derivatives.

Scientific Research Applications

Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom at the 4-position of the benzyl group.

    Ethyl 1-(3-chlorobenzyl)piperidine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(3-methylbenzyl)piperidine-4-carboxylate: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANBLODNBIJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354166
Record name ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-50-8
Record name ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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